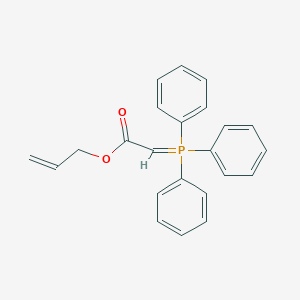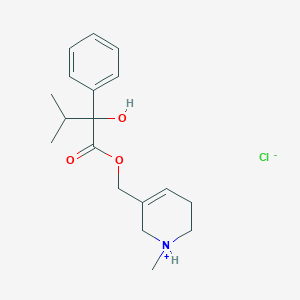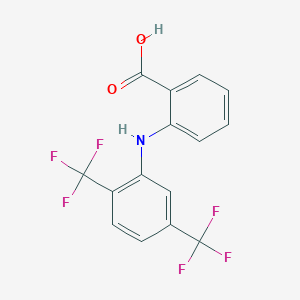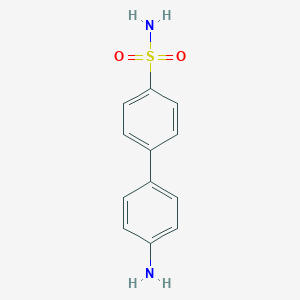
4'-Aminobiphenyl-4-Sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobiphenyl-4-sulfonamide is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative of biphenyl, which is a common organic compound. 4-Aminobiphenyl-4-sulfonamide is known for its diverse applications in the field of biochemistry, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
4-Aminobiphenyl-4-sulfonamide has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions in biological systems. The compound can also be used as a tool to study the binding of ligands to proteins. Additionally, 4-Aminobiphenyl-4-sulfonamide has been used in the development of novel drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 4-Aminobiphenyl-4-sulfonamide involves the interaction of the compound with target molecules. The compound can bind to metal ions, proteins, and other biomolecules, leading to changes in their structure and function. The binding of 4-Aminobiphenyl-4-sulfonamide to target molecules can be studied using various techniques, including fluorescence spectroscopy and X-ray crystallography.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Aminobiphenyl-4-sulfonamide depend on its target molecules. The compound can affect the activity of enzymes, alter the function of proteins, and modulate cellular signaling pathways. In addition, 4-Aminobiphenyl-4-sulfonamide has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Aminobiphenyl-4-sulfonamide in lab experiments include its ease of synthesis, low cost, and versatility. The compound can be used in a wide range of experiments, from basic research to drug development. However, there are also limitations to its use. For example, 4-Aminobiphenyl-4-sulfonamide can be toxic to cells at high concentrations, and its fluorescent properties can be affected by environmental factors such as pH and temperature.
Zukünftige Richtungen
There are many potential future directions for research on 4-Aminobiphenyl-4-sulfonamide. One area of interest is the development of new drugs based on the compound's structure and properties. Another area of research is the study of its interactions with specific target molecules, such as metal ions and proteins. Additionally, the use of 4-Aminobiphenyl-4-sulfonamide in imaging and diagnostic applications is an area of growing interest.
Conclusion
In conclusion, 4-Aminobiphenyl-4-sulfonamide is a versatile and useful compound in scientific research. Its ease of synthesis and diverse applications make it a valuable tool for investigating the structure and function of biomolecules. While there are limitations to its use, the potential future directions for research on 4-Aminobiphenyl-4-sulfonamide are promising, and it is likely to remain an important compound in the field of biochemistry and medicinal chemistry.
Synthesemethoden
The synthesis of 4-Aminobiphenyl-4-sulfonamide involves the reaction of 4-aminobiphenyl with sulfuric acid and sodium nitrite. The reaction results in the formation of diazonium salt, which is then treated with sodium sulfite to form the final product, 4-Aminobiphenyl-4-sulfonamide. The synthesis method is relatively simple and can be performed in a laboratory setting.
Eigenschaften
CAS-Nummer |
100142-87-8 |
|---|---|
Produktname |
4'-Aminobiphenyl-4-Sulfonamide |
Molekularformel |
C12H12N2O2S |
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
4-(4-aminophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16/h1-8H,13H2,(H2,14,15,16) |
InChI-Schlüssel |
OFWFFDCOBHXZME-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)N |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



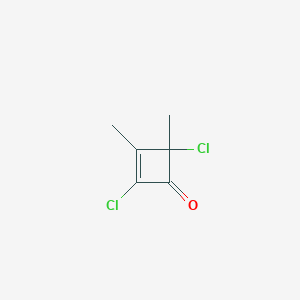
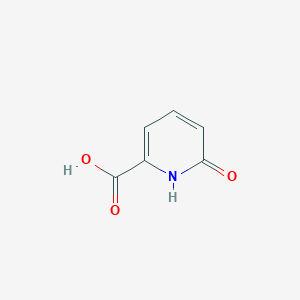
![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)
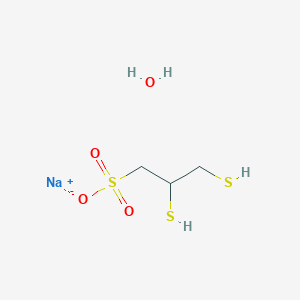
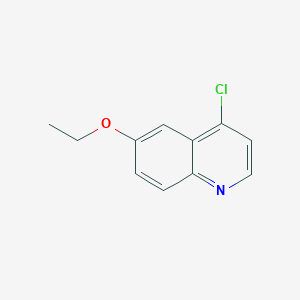
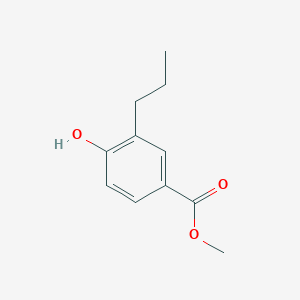

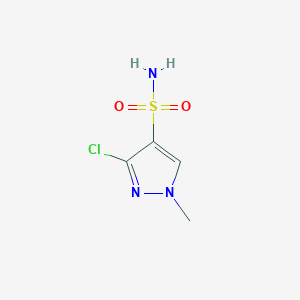


![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)
